molecular formula C10H11N3OS2 B176991 N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide CAS No. 162277-86-3

N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide

Cat. No. B176991
M. Wt: 253.3 g/mol
InChI Key: LZIBDLQALINWRY-UHFFFAOYSA-N
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Description

“N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide” is a chemical compound used in scientific research due to its diverse applications, including drug development and material synthesis. It has been synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior .


Synthesis Analysis

The synthesis of this compound involves several steps. Ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide resulted in 5- [ (2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. Different electrophiles were synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium. The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5- [ (2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles in DMF using LiH as base and activator .


Molecular Structure Analysis

The proposed structures of newly synthesized compounds were deduced by spectroscopic techniques such as 1 H NMR, 13 C NMR, EI MS and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the conversion of ethyl 2- (2-amino-1,3-thiazol-4-yl)acetate to corresponding acid hydrazide by hydrazine hydrate in ethanol, the reflux of acid hydrazide with carbon disulfide, and the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium .

Scientific Research Applications

Bi-Heterocyclic Synthesis and Anti-Diabetic Potential

A study detailed the synthesis of S-substituted acetamides derivatives of this compound, assessing their enzyme inhibition and cytotoxic behavior. These novel bi-heterocycles exhibited significant inhibitory potential against α-glucosidase, an enzyme target for anti-diabetic therapy, suggesting their potential as valuable anti-diabetic agents. The in silico study of these molecules aligned with their enzyme inhibition data, further supporting their therapeutic promise (Abbasi et al., 2020).

Anticancer Activity

Another research application involved the synthesis of 5-methyl-4-phenyl thiazole derivatives, including those structurally related to N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide, to study their anticancer activity. These derivatives showed selective cytotoxicity against A549 human lung adenocarcinoma cells, indicating their potential as anticancer agents (Evren et al., 2019).

Chemical Synthesis and Alternative Products

Research also encompasses the exploration of alternative products in chemical reactions involving N-methyl-2-thiocarbamoylacetamide and related compounds. This includes the synthesis of various heterocyclic compounds, showcasing the compound's utility in developing diverse chemical entities for further biological evaluation (Krauze et al., 2007).

Enzyme Inhibition and Therapeutic Potential

The compound has been investigated for its role in synthesizing unique biheterocycles with promising therapeutic applications. These synthesized compounds were evaluated for their inhibitory activity against multiple enzymes, including acetylcholinesterase and α-glucosidase, highlighting their potential as multifaceted therapeutic agents (Abbasi et al., 2018).

Antimicrobial Activity

Another study synthesized derivatives related to N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide, investigating their antimicrobial activity. The research demonstrated the potential of these compounds as antimicrobial agents, contributing to the development of new treatments for infectious diseases (Baviskar et al., 2013).

properties

IUPAC Name

N-[[5-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-6(14)12-4-7-2-3-9(16-7)8-5-15-10(11)13-8/h2-3,5H,4H2,1H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIBDLQALINWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(S1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(2-amino-1,3-thiazol-4-yl)thien-2-yl]methyl}acetamide

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